Dactylfungin B

Description

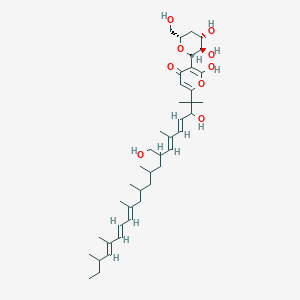

Structure

2D Structure

Properties

CAS No. |

146935-36-6 |

|---|---|

Molecular Formula |

C41H64O9 |

Molecular Weight |

700.9 g/mol |

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,14E,16E,18E)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one |

InChI |

InChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39-/m0/s1 |

InChI Key |

RFFNWAQLYUMOFF-CKGFFVAASA-N |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C=C(\C)/CC(C)CC(C)CC(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=O)C(=C(O1)O)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O |

Canonical SMILES |

CCC(C)C=C(C)C=CC=C(C)CC(C)CC(C)CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=O)C(=C(O1)O)C2C(C(CC(O2)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dactylfungin B; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation of Dactylfungin-Class Antifungal Antibiotics from Fungal Cultures

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide outlines the methodologies for the isolation of dactylfungin-class compounds. While the user requested information specifically on the isolation of Dactylfungin B from Amesia hispanica, current scientific literature primarily documents the isolation of Dactylfungin A and its new derivatives from this species.[1][2][3] this compound was first isolated from Dactylaria parvispora.[4] This guide, therefore, provides a generalized protocol based on the available literature for dactylfungin isolation, with specific examples drawn from the study of Amesia hispanica.

Introduction

Dactylfungins are a class of potent antifungal antibiotics characterized by a pyrone ring conjoined with a polyalcohol moiety and a long aliphatic side chain.[4] These compounds have demonstrated significant activity against various human fungal pathogens, including strains of Aspergillus fumigatus and Cryptococcus neoformans.[1][2][5] The investigation of novel fungal species, such as Amesia hispanica, has led to the discovery of new dactylfungin derivatives, highlighting the chemical diversity within this class of natural products.[1][2][3] This guide provides a comprehensive overview of the experimental procedures for the isolation and characterization of dactylfungins from fungal cultures.

Fungal Cultivation and Fermentation

The production of dactylfungins is achieved through the cultivation of the source fungus under specific laboratory conditions. The following protocol is based on the methods used for Amesia hispanica.

Experimental Protocol: Fungal Fermentation

-

Strain Maintenance: The fungal strain (Amesia hispanica) is maintained on a suitable solid medium, such as Yeast-Malt extract agar (YM agar), which consists of malt extract (10 g/L), yeast extract (4 g/L), D-glucose (4 g/L), and agar (20 g/L), with the pH adjusted to 6.3 before autoclaving.[3]

-

Inoculum Preparation: For initial cultivation, the fungus is grown on a solid medium like Potato Dextrose Agar (PDA).[6] A spore suspension or mycelial plugs are then used to inoculate a liquid seed culture.

-

Large-Scale Fermentation: Large-scale fermentation is carried out in a suitable liquid medium. While the specific medium for dactylfungin production from Amesia hispanica is not detailed in the provided results, a common approach involves solid-state fermentation on rice medium or liquid fermentation in a nutrient-rich broth.[1][5] The culture is incubated for a period sufficient to allow for the production of secondary metabolites, which can be monitored by analytical techniques such as HPLC.

Extraction of Fungal Metabolites

Following fermentation, the fungal biomass and culture broth are subjected to an extraction process to isolate the crude secondary metabolites.

Experimental Protocol: Metabolite Extraction

-

Initial Extraction: The fungal culture (mycelia and broth) is typically extracted with an organic solvent. A common method involves the use of methanol, followed by a liquid-liquid partition with a nonpolar solvent like heptane to remove lipids.[1]

-

Solvent Evaporation: The organic extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.[1]

Purification of Dactylfungins

The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques to isolate the pure dactylfungins.

Experimental Protocol: Chromatographic Purification

-

Initial Fractionation: The crude extract is often first fractionated using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the target compounds are then purified by preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used with a gradient elution system of water and acetonitrile (ACN), often with a modifier like formic acid.[3]

-

Example Gradient for a Dactylfungin Derivative from A. hispanica : A gradient from 50% B to 68% B in 15 minutes, then to 81% B in 40 minutes, and finally to 100% B in 10 minutes, where solvent A is water with 0.1% formic acid and solvent B is acetonitrile with 0.1% formic acid.[3]

-

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic and spectrometric techniques.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the planar structure and stereochemistry of the molecule.[1][2][3]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact molecular formula of the compound.[3]

-

Ultrahigh-Performance Liquid Chromatography-Diode Array Detection-Ion Mobility Tandem Mass Spectrometry (UHPLC-DAD-IM-MS/MS): This provides information on the compound's UV absorption, mass, and fragmentation pattern.[1][2]

Quantitative Data

The following table summarizes the physico-chemical properties of Dactylfungin A, a representative member of this class isolated from Amesia hispanica.

| Compound | Molecular Formula | Mass (m/z) [M+H]⁺ | Appearance | Optical Rotation [α]D²⁰ | UV (MeOH) λmax (log ε) |

| Dactylfungin A | C₄₁H₆₄O₉ | 701.46257 | Colorless amorphous powder | +7 (c 0.001, MeOH) | 278.5 (4.43), 236 (4.69) |

| Data obtained from the analysis of Dactylfungin A isolated from Amesia hispanica.[3] |

Mandatory Visualizations

Experimental Workflow for Dactylfungin Isolation

Caption: Workflow for the isolation and identification of Dactylfungins.

Logical Relationship of Analytical Techniques

Caption: Analytical techniques for structural elucidation of Dactylfungins.

References

- 1. researchgate.net [researchgate.net]

- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The γ-Pyrone Core of Dactylfungin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylfungin B is a polyketide-derived natural product exhibiting notable antifungal properties. A distinctive feature of its macrocyclic structure is the presence of a γ-pyrone ring, which sets it apart from its α-pyrone-containing congeners, such as Dactylfungin A and C. This document provides a comprehensive technical overview of the chemical structure of the this compound γ-pyrone ring, supported by available spectroscopic data from related compounds, detailed experimental protocols for isolation and characterization, and a proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel antifungal agents.

Chemical Structure and Spectroscopic Analysis

Table 1: Comparative ¹³C NMR Chemical Shifts (δc) of the Pyrone Ring in Dactylfungin A (α-pyrone) and Predicted Values for this compound (γ-pyrone)

| Carbon Position | Dactylfungin A (α-pyrone)[1] | This compound (γ-pyrone) - Predicted | General γ-Pyrone Range |

| C-2 | ~164.0 | ~160-165 | 160-165 |

| C-3 | ~100.0 | ~110-120 | 110-120 |

| C-4 | ~168.0 (C=O) | ~175-185 (C=O) | 175-185 |

| C-5 | ~99.0 | ~115-125 | 115-125 |

| C-6 | ~170.0 | ~160-165 | 160-165 |

Note: Predicted values for this compound are based on typical chemical shifts for γ-pyrones and comparison with α-pyrone analogs.

Table 2: Comparative ¹H NMR Chemical Shifts (δH) of the Pyrone Ring in Dactylfungin A (α-pyrone) and Predicted Values for this compound (γ-pyrone)

| Proton Position | Dactylfungin A (α-pyrone)[1] | This compound (γ-pyrone) - Predicted | General γ-Pyrone Range |

| H-3 | ~6.1 (s) | ~6.2-6.5 (s) | 6.2-6.5 |

| H-5 | - | ~7.5-7.8 (s) | 7.5-7.8 |

Note: The protonation pattern of the pyrone ring in this compound is inferred from its structural class.

Experimental Protocols

The following protocols are based on established methods for the isolation and structural elucidation of dactylfungin analogs and are expected to be applicable to this compound.[1][2]

Fermentation and Extraction

-

Fungal Strain: Dactylaria parvispora (Strain D500) is the producing organism for this compound.[2]

-

Culture Medium: A suitable liquid medium, such as a yeast-malt extract broth, is inoculated with the fungal strain.

-

Incubation: The culture is incubated at approximately 25-28°C for 14-21 days with shaking to ensure adequate aeration.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, typically ethyl acetate. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate major fractions based on polarity.

-

Reversed-Phase HPLC: Fractions containing the target compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile or water/methanol gradient.

-

Final Purification: Final purification to obtain pure this compound is achieved through repeated HPLC steps, guided by bioassay (antifungal activity) or spectroscopic analysis (UV absorbance).

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule.

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of atoms and assembling the final structure. These experiments are crucial for confirming the γ-pyrone substitution pattern.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry of the molecule.

-

Biosynthesis of the Dactylfungin Core

The dactylfungins are proposed to be biosynthesized via a polyketide pathway. The following diagram illustrates a plausible biosynthetic route to the core structure, which would then be further modified to yield the various dactylfungin analogs.

Caption: Plausible biosynthetic pathway of the Dactylfungin core structure.

Logical Workflow for Structure Elucidation

The determination of the complex chemical structure of natural products like this compound follows a logical and systematic workflow.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The γ-pyrone ring of this compound represents a key structural motif that likely influences its biological activity. While detailed spectroscopic data for this compound remains to be fully disclosed in accessible literature, comparative analysis with its α-pyrone analogs provides a strong foundation for its structural characterization. The experimental protocols and biosynthetic insights presented herein offer a valuable framework for researchers working on the dactylfungins and other complex polyketide natural products. Further investigation into the structure-activity relationships of the γ-pyrone moiety will be crucial for the future development of dactylfungin-based antifungal therapeutics.

References

An In-depth Technical Guide to the Polyalcohol Moiety and Long Side Chain of Dactylfungin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a member of the dactylfungin family of antifungal antibiotics, first isolated from Dactylaria parvispora.[1][2] These compounds are characterized by a pyrone core, a polyalcohol moiety, and a long, complex aliphatic side chain.[1][3] While Dactylfungin A possesses an α-pyrone ring, this compound is distinguished by its γ-pyrone core.[1][2] This guide provides a detailed technical overview of the polyalcohol moiety and the extended side chain of this compound, crucial for understanding its structure-activity relationships and for guiding synthetic and medicinal chemistry efforts.

Structural Elucidation and Core Components

The chemical architecture of the dactylfungins has been primarily determined through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-ESI-MS).[3][4] The core structure consists of a C-glycosidically substituted 4-hydroxy-α-pyrone in most dactylfungins, with this compound being a notable exception with its γ-pyrone ring.[1][3] Attached to this core are two key substituents: a polyalcohol moiety and a long, unsaturated aliphatic side chain.[1][4]

The Polyalcohol Moiety

The polyalcohol component of the dactylfungins is a C-glycosidic substituent, typically attached at the C-5 position of the pyrone ring.[4] Detailed NMR analyses of Dactylfungin A, a close structural analogue of this compound, have provided significant insight into the structure of this moiety. The carbon and proton chemical shifts for this portion of the molecule are expected to be highly similar in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for the Polyalcohol Moiety of Dactylfungin A

(Note: Data is for Dactylfungin A and serves as a close approximation for this compound. Chemical shifts (δ) are in ppm.)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1' | 76.5 | 4.48 (d, 9.7) |

| 2' | 73.1 | 4.13 (dd, 9.7, 8.8) |

| 3' | 74.6 | 3.62 (m, overlapped) |

| 4' | 36.1 | α 1.68 (q, 12.9); β 1.91 (ddd, 12.9, 5.4, 2.0) |

| 5' | 77.6 | 3.62 (m, overlapped) |

| 6' | 64.7 | 3.39–3.49 (m) |

Source: Data adapted from Wennrich et al., Journal of Natural Products, 2024.[5]

The Long Aliphatic Side Chain

Attached at the C-2 position of the pyrone core is an extended and highly functionalized aliphatic side chain.[4] This chain is characterized by multiple stereocenters, olefinic bonds, and methyl branches. The structural complexity of this side chain is a key feature of the dactylfungin family and is believed to play a significant role in their antifungal activity.[6]

Table 2: Representative ¹H and ¹³C NMR Data for Key Moieties within the Long Side Chain of Dactylfungin A

(Note: Data is for Dactylfungin A and serves as a close approximation for this compound. Chemical shifts (δ) are in ppm.)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2" | 77.9 | 4.36 (dd, 7.3, 1.0) |

| 3" | 127.2 | 5.58 (m) |

| 4" | 138.7 | 6.29 (m) |

| 8" | 80.3 | - |

| 11" | - | 5.55 (m) |

| 12" | - | 6.04 (m) |

| 16" | 79.0 | - |

Source: Data adapted from Wennrich et al., Journal of Natural Products, 2024.[5]

The trans configuration of the olefinic protons in the side chain has been deduced from their large coupling constants (J values ≥ 15.0–16.0 Hz).[4]

Experimental Protocols

The isolation and structural characterization of dactylfungins involve a series of meticulous steps, from fungal cultivation to advanced spectroscopic analysis.

Fungal Cultivation and Extraction

The producing organism, such as Dactylaria parvispora or Laburnicola nematophila, is typically cultivated on a suitable solid-state or in a liquid medium (e.g., rice medium or YM 6.3 broth).[3][4] After an appropriate incubation period, the fungal biomass and/or the culture broth are extracted with organic solvents (e.g., ethyl acetate) to obtain a crude extract containing the desired metabolites.[3]

Isolation and Purification

The crude extract is subjected to a series of chromatographic separations to isolate the individual dactylfungin analogues. This multi-step process often involves:

-

Initial Fractionation: Techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) are used for initial separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a C18 column, employing a gradient of solvents such as acetonitrile and water.[4]

Structure Elucidation

The purified compounds are then subjected to a suite of analytical techniques to determine their planar structure and relative stereochemistry:

-

High-Resolution Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.[4]

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.[3]

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin systems.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for connecting the different structural fragments.[4]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through space correlations.[4]

-

Visualizations

Logical Relationship of this compound's Core Components

Caption: Core structural components of this compound.

Experimental Workflow for this compound Isolation and Elucidation

References

- 1. researchgate.net [researchgate.net]

- 2. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Dactylfungin B for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a polyketide-derived natural product with notable antifungal activity. As a member of the dactylfungin family, it shares a core structural motif with other bioactive congeners, including a pyrone ring system, a polyalcohol moiety, and a long aliphatic side chain. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing from available literature on it and its close analogs. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this promising antifungal agent.

Physicochemical Properties

Quantitative data for this compound and its closely related analogs, Dactylfungin A and C, are summarized below for comparative analysis. It is important to note that specific experimental values for this compound, such as melting point and detailed spectral data, are not extensively reported in publicly accessible literature. The data for Dactylfungin A and C are provided as valuable reference points due to their structural similarity.

Table 1: Core Physicochemical Properties of Dactylfungins

| Property | This compound | Dactylfungin A | Dactylfungin C |

| Molecular Formula | C41H64O9[1] | C41H64O9[2] | C38H60O10[3] |

| Molecular Weight | 700.94 g/mol [4] | 700.95 g/mol | 676.9 g/mol [3] |

| CAS Number | 146935-36-6 | 146935-35-5 | Not available |

| Appearance | Not specified | Colorless amorphous powder[2] | White amorphous solid[3] |

| Melting Point | Not available | Not available | Not available |

| Solubility | Soluble in methanol and DMSO | Soluble in methanol and DMSO | Soluble in methanol[5] |

| Optical Rotation | Not available | [α]D20 +7 (c 0.001, MeOH)[2] | [α]D20 +4 (c 0.1, MeOH)[5] |

Spectral Data

Table 2: Spectral Data of Dactylfungin Analogs

| Spectroscopic Technique | Dactylfungin A | Dactylfungin C |

| UV-Vis (λmax, MeOH) | 236 nm, 278.5 nm[2] | Not available |

| ¹H NMR (DMSO-d6) | Key signals include olefinic protons and protons of the polyalcohol moiety.[2] | Detailed ¹H NMR data available in the literature.[3][6] |

| ¹³C NMR (DMSO-d6) | Key signals include carbons of the α-pyrone ring, the polyalcohol moiety, and the long aliphatic side chain.[2] | Detailed ¹³C NMR data available in the literature.[3][6] |

| Infrared (IR) | Not available | Not available |

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of dactylfungins from various fungal strains. These can be adapted for the production and purification of this compound from its known producer, Dactylaria parvispora.

Fermentation and Extraction

A generalized workflow for the production and extraction of dactylfungins is depicted below.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Critical Path of Pre-formulation: A Technical Guide to the Solubility and Stability of Dactylfungin B in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the fundamental physicochemical properties of Dactylfungin B, a novel antifungal agent, specifically focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO). As a widely used solvent for compound storage and in vitro screening, understanding the behavior of this compound in DMSO is paramount for accurate and reproducible experimental outcomes. While specific quantitative data for this compound is not extensively available in published literature, this document provides a framework of best practices and standardized methodologies for researchers to determine these critical parameters. Adherence to these protocols will ensure data integrity and facilitate the seamless progression of this compound through the drug discovery and development pipeline.

Solubility of this compound in DMSO: A Methodological Approach

The solubility of a compound is a critical determinant of its biological activity in screening assays. Poor solubility can lead to an underestimation of potency and inconsistent results. The following section outlines a standard protocol for determining the kinetic solubility of this compound in DMSO, a method well-suited for early-stage drug discovery.

Data Presentation

While specific experimental values for this compound are not yet publicly documented, the data generated from solubility assays should be structured for clarity and comparative analysis.

Table 1: Kinetic Solubility of this compound in Aqueous Buffer (pH 7.4) with Co-solvent DMSO

| Parameter | Value | Method |

| Maximum Stock Concentration in DMSO | [To be determined] | Visual Inspection |

| Kinetic Solubility at 1% DMSO | [To be determined] µg/mL | Nephelometry/LC-MS |

| Kinetic Solubility at 2% DMSO | [To be determined] µg/mL | Nephelometry/LC-MS |

| Classification | [e.g., Low, Medium, High] | Based on internal criteria |

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a common method for determining the kinetic solubility of a compound.[1][2][3]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric methods)

-

Nephelometer, UV-Vis spectrophotometer, or LC-MS system

Methodology:

-

Preparation of this compound Stock Solution:

-

Serial Dilution:

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well plate.

-

Rapidly add a corresponding volume of PBS (pH 7.4) to achieve the desired final DMSO concentration (typically 1-2%).[2]

-

-

Incubation:

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.[1]

-

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates the formation of a precipitate.

-

UV-Vis Spectrophotometry: Filter the solutions to remove any precipitate. Measure the absorbance of the filtrate at the λmax of this compound. Compare the absorbance to a standard curve prepared in DMSO to determine the concentration of the soluble compound.[1]

-

LC-MS/MS: Filter the solutions and analyze the filtrate by LC-MS/MS to quantify the concentration of this compound. This method is highly sensitive and specific.[4]

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration of this compound that remains in solution under these conditions.

-

Stability of this compound in DMSO: Ensuring Compound Integrity

The stability of compounds in DMSO is crucial for maintaining the integrity of screening libraries and ensuring the reliability of experimental data. Degradation of the compound can lead to a loss of activity or the emergence of confounding biological effects.

Data Presentation

Stability data should be meticulously recorded, tracking the compound's integrity over time under various storage conditions.

Table 2: Long-Term Stability of this compound (10 mM in DMSO) at Various Temperatures

| Storage Temperature | Time Point | % Remaining this compound | Degradants Observed (if any) | Analytical Method |

| Room Temperature | 0 | 100% | None | LC-MS |

| 1 month | [To be determined] | LC-MS | ||

| 3 months | [To be determined] | LC-MS | ||

| 4°C | 0 | 100% | None | LC-MS |

| 3 months | [To be determined] | LC-MS | ||

| 6 months | [To be determined] | LC-MS | ||

| -20°C | 0 | 100% | None | LC-MS |

| 6 months | [To be determined] | LC-MS | ||

| 12 months | [To be determined] | LC-MS |

Table 3: Freeze-Thaw Stability of this compound (10 mM in DMSO)

| Number of Freeze-Thaw Cycles | % Remaining this compound | Degradants Observed (if any) | Analytical Method |

| 0 | 100% | None | LC-MS |

| 1 | [To be determined] | LC-MS | |

| 5 | [To be determined] | LC-MS | |

| 10 | [To be determined] | LC-MS |

Experimental Protocol: Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in DMSO under different storage conditions.[6][7][8]

Objective: To assess the chemical stability of this compound in DMSO over time at various temperatures and through multiple freeze-thaw cycles.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vials suitable for storage (e.g., glass or polypropylene)

-

LC-MS system

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO at a defined concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple vials to avoid repeated opening of the same stock.

-

-

Storage Conditions:

-

Long-Term Stability: Store aliquots at different temperatures: room temperature, 4°C, and -20°C. Protect samples from light.

-

Freeze-Thaw Stability: Subject a set of aliquots to repeated freeze-thaw cycles. A cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing to room temperature.[7][8]

-

-

Time Points for Analysis:

-

Define specific time points for analysis for both the long-term and freeze-thaw stability studies (e.g., T=0, 1 month, 3 months, 6 months, etc. for long-term; after 1, 5, 10 cycles for freeze-thaw).

-

-

Analytical Method:

-

At each time point, analyze the samples by LC-MS.

-

Quantify the peak area of this compound and compare it to the initial T=0 sample.

-

Monitor for the appearance of new peaks that may indicate degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

A compound is often considered stable if the amount remaining is above a certain threshold (e.g., >90%).

-

Visualizing Experimental Workflows

To provide a clear overview of the process for determining solubility and stability, the following workflow diagrams are presented.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Stability Assessment.

Mechanism of Action and Signaling Pathways

Currently, the specific molecular targets and signaling pathways modulated by this compound have not been fully elucidated in publicly available literature. Its antifungal activity is established, but the precise mechanism remains an area for further investigation. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Future research in this area will be critical for a comprehensive understanding of its therapeutic potential.

Conclusion for the Drug Development Professional

For researchers and drug development professionals, the solubility and stability of this compound in DMSO are not merely technical data points but are foundational to the entire discovery and development process. Inconsistent solubility can mask true potency, leading to the erroneous dismissal of a promising candidate. Conversely, compound degradation can result in a loss of efficacy or the generation of metabolites with off-target effects, confounding biological data. By establishing robust and reproducible methods for assessing these parameters early, research teams can ensure the quality of their screening data, build reliable structure-activity relationships, and make informed decisions on the progression of this compound as a potential therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a standardized approach to mitigate these risks and build a solid foundation for the preclinical development of this compound.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Purification of Dactylfungin B from Fungal Culture

Abstract

This document outlines a comprehensive protocol for the purification of Dactylfungin B, a potent antifungal agent, from fungal cultures. This compound, originally isolated from Dactylaria parvispora, is a polyketide antibiotic characterized by a γ-pyrone ring.[1] This protocol is adapted from established methods for the purification of structurally similar dactylfungins, particularly Dactylfungin A, and provides a robust framework for obtaining high-purity this compound for research and drug development purposes. The methodology covers fungal cultivation, extraction of the crude product, and a detailed multi-step chromatographic purification process culminating in high-performance liquid chromatography (HPLC).

Introduction

This compound is a member of the dactylfungin family of antifungal antibiotics, which exhibit significant activity against various fungal pathogens, including Candida pseudotropicalis.[1][2] These compounds are complex polyketides, and their purification from complex fungal matrices presents a significant challenge. This protocol provides a detailed, step-by-step guide for the isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development. The core of the purification strategy is a preparative reverse-phase HPLC method, which has been successfully applied to the separation of dactylfungin analogues.[3][4]

Experimental Protocols

The production of this compound is achieved through the fermentation of a producing fungal strain, such as Dactylaria parvispora D500.[1] While optimal conditions may vary between strains, a general solid-state fermentation protocol effective for related compounds is presented below.[3]

Materials:

-

Producing fungal strain (e.g., Dactylaria parvispora)

-

Yeast-Malt (YM) agar and broth

-

Brown rice

-

Base liquid (yeast extract 1 g/L, di-sodium tartrate di-hydrate 0.5 g/L, KH2PO4 0.5 g/L)

-

Erlenmeyer flasks (500 mL and 2 L)

-

Incubator

Protocol:

-

Seed Culture Preparation: Inoculate the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of YM broth. Incubate at 23°C for 7 days with shaking.

-

Solid-State Fermentation: Prepare 500 mL Erlenmeyer flasks each containing 28 g of brown rice and 100 mL of the base liquid. Autoclave to sterilize.

-

Inoculate each solid media flask with 6 mL of the seed culture.

-

Incubate the solid cultures in the dark at 23°C for 15 days.

The following protocol details the extraction of secondary metabolites, including this compound, from the solid-state fermentation culture.

Materials:

-

Acetone

-

Sonicator

-

Cellulose filter paper

-

Rotary evaporator

Protocol:

-

Following incubation, cover the mycelia on the rice with acetone.

-

Sonicate the flasks for 30 minutes at 40°C to lyse the cells and facilitate extraction.[3]

-

Separate the mycelia from the acetone extract by filtration through cellulose filter paper.

-

Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain the crude extract.

The purification of this compound from the crude extract is achieved using preparative reverse-phase HPLC. The following conditions are adapted from protocols used for Dactylfungin A and its derivatives.[3][4]

Table 1: HPLC Instrumentation and Consumables

| Component | Specification |

| HPLC System | Preparative HPLC system with a gradient pump and a UV/Vis detector |

| Column | Luna C18 (250 x 21 mm, 7 µm) or equivalent reverse-phase preparative column |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Detector Wavelength | 236 nm and 278 nm (based on Dactylfungin A UV maxima)[3] |

Table 2: Preparative HPLC Gradient Program

| Time (minutes) | % Mobile Phase B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |

| 0-12 | 50% to 79% (linear gradient) | 20 |

| 12-47 | 79% to 87% (linear gradient) | 20 |

| 47-57 | 87% to 100% (linear gradient) | 20 |

| 57-67 | 100% (isocratic) | 20 |

Protocol:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions (50% B).

-

Inject the filtered sample onto the column.

-

Run the gradient program as detailed in Table 2.

-

Collect fractions based on the UV chromatogram. This compound is expected to elute during the gradient. The retention time for Dactylfungin A under similar conditions was reported to be between 21.7 and 24.2 minutes, and a related compound eluted between 50.6 and 51.5 minutes.[3] Retention times will need to be determined empirically for this compound.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Data Presentation and Analysis

The success of the purification should be monitored at each stage. Analytical HPLC of the crude extract, column fractions, and the final purified product should be performed.

Table 3: Analytical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Same as preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) |

| Gradient | A suitable fast gradient to resolve the compound of interest |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 236 nm and 278 nm |

| Injection Volume | 10 µL |

The purity of the final product should be determined by calculating the peak area percentage from the analytical HPLC chromatogram. Further characterization can be performed using mass spectrometry and NMR to confirm the identity and structure of this compound.

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Key stages in the purification of this compound.

Conclusion

This application note provides a detailed and practical protocol for the purification of this compound from fungal cultures. By adapting established methods for related compounds, this guide offers a solid starting point for researchers to obtain high-purity this compound for further biological and pharmacological studies. The use of preparative HPLC is critical for achieving the high degree of purity required for these applications. The provided workflows and tabulated data aim to facilitate the successful implementation of this purification protocol in a laboratory setting.

References

Application Notes and Protocols for Optimizing Dactylfungin B Extraction from Dactylaria parvispora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylfungin B, a potent antifungal agent first isolated from the culture broth of Dactylaria parvispora, presents a promising scaffold for novel therapeutic development.[1] Its complex structure, featuring a γ-pyrone ring conjoined with a polyalcohol moiety and a long side chain, contributes to its activity against various fungi, including Candida pseudotropicalis.[1] Optimizing the production and subsequent extraction of this compound is a critical step in facilitating further research, preclinical studies, and potential commercialization. These application notes provide detailed protocols for the systematic optimization of fermentation conditions and a comprehensive, multi-step workflow for the high-purity extraction and purification of this compound from Dactylaria parvispora cultures.

Optimization of this compound Production via Fermentation

The yield of secondary metabolites like this compound is highly dependent on the physical and chemical environment of the fungal culture. A systematic approach to optimizing fermentation parameters is crucial for maximizing production. The following protocol outlines key parameters for optimization based on established methodologies for fungal secondary metabolite enhancement.[2][3][4]

Experimental Protocol 1: Systematic Optimization of Fermentation Conditions

This protocol employs a systematic experimental design to identify the optimal conditions for this compound production by Dactylaria parvispora (e.g., strain D500).[1]

1.1. Strain Activation and Seed Culture Preparation: a. Revive a cryopreserved culture of Dactylaria parvispora on Yeast Malt (YM) agar and incubate at 23 °C until sufficient growth is observed. b. Using a sterile cork borer, transfer several agar plugs (approx. 1x1 cm) into a 500 mL Erlenmeyer flask containing 200 mL of YM broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose).[5] c. Incubate the seed culture at 23 °C for 7 days with shaking at 140 rpm.[5]

1.2. Parameter Optimization (Matrix Approach): a. Prepare a matrix of experiments varying the parameters listed in Table 1. Utilize a Fractional Factorial Experimental Design (FFED) for efficient screening of multiple variables.[2][6] b. For solid-state fermentation, inoculate 500 mL flasks containing sterilized brown rice medium (e.g., 28 g brown rice and 100 mL basal liquid medium) with 6 mL of the seed culture.[5] c. For liquid-state fermentation, use the YM broth or other tested media. d. Incubate the flasks under the various conditions (Temperature, pH, Light/Dark) for the specified duration (Incubation Time). e. After incubation, harvest the cultures for extraction and analysis.

1.3. Analytical Quantification: a. Perform a small-scale extraction from each experimental condition (see Protocol 2). b. Analyze the crude extracts using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection to quantify the relative or absolute yield of this compound. c. Use the quantitative data to identify the combination of parameters that results in the highest yield.

Data Presentation: Table 1. Parameters for Fermentation Optimization

| Parameter | Variable | Suggested Range/Conditions | Rationale & Reference |

| Culture Type | Solid-State vs. Liquid | Solid (Brown Rice Medium) vs. Liquid (YM Broth) | Fungi often produce different metabolite profiles in solid vs. liquid culture.[5][7] |

| Carbon Source | Dextrose, Sucrose, Maltose | 20 - 60 g/L | Carbon source significantly impacts fungal growth and secondary metabolism.[4] |

| Nitrogen Source | Yeast Extract, Peptone, NaNO₃ | 2 - 10 g/L | Nitrogen availability is a key regulator of polyketide synthesis pathways.[4] |

| Temperature | Incubation Temperature | 20 °C - 30 °C | Temperature affects enzymatic activity and fungal growth rates.[4][5] |

| pH | Initial pH of Medium | 5.0 - 7.5 | pH influences nutrient uptake and enzyme stability.[4] |

| Incubation Time | Fermentation Duration | 14 - 28 days | Secondary metabolite production is often growth-phase dependent.[5] |

| Aeration | Shaking vs. Static | 120-180 rpm vs. 0 rpm | Aeration affects oxygen availability, crucial for aerobic fungi.[5] |

| Light Condition | Light vs. Dark | 12h/12h Light/Dark vs. Constant Dark | Light can regulate secondary metabolism in many fungal species.[8] |

Visualization: Fermentation Optimization Workflow

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Dactylfungin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a naturally occurring antifungal agent isolated from Dactylaria parvispora.[1] It belongs to the dactylfungin class of antibiotics, which are characterized by a pyrone ring conjoined with a polyalcohol moiety and a long side chain.[1] Preliminary studies have shown that this compound exhibits activity against Candida pseudotropicalis and other fungi, with a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the standardized broth microdilution method, as well as summarizing the available MIC data for related dactylfungin compounds.

Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining the MIC of antifungal agents.[3][4] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined by visual inspection or spectrophotometric measurement of fungal growth in 96-well microtiter plates.

Data Presentation

The following table summarizes the available MIC data for this compound and other related dactylfungin compounds against various fungal species.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| This compound | Candida pseudotropicalis | < 10 | [1][2] |

| Dactylfungin A | Aspergillus fumigatus | 6.25 | [4][5] |

| Dactylfungin A | Cryptococcus neoformans | 6.25 | [4][5] |

| 21″-Hydroxy-dactylfungin A | Aspergillus fumigatus | 25 | [4] |

| 25″-Dehydroxy-dactylfungin A | Schizosaccharomyces pombe | 4.2 | [6] |

| 25″-Dehydroxy-dactylfungin A | Rhodotorula glutinis | 4.2 | [6] |

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well, sterile, flat-bottom microtiter plates

-

Sterile, disposable plastic reservoirs

-

Multichannel pipette

-

Spectrophotometer (optional, for OD reading)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strain onto an SDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

-

Harvest the fungal colonies (or conidia for molds) and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.

-

Dilute the standardized fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

-

In a separate tube, prepare a working solution of this compound by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.

-

Add 200 µL of this working solution to well 1 of the microtiter plate.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the diluted fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of this compound.

Generalized Antifungal Signaling Pathway Disruption

The precise molecular mechanism and signaling pathway targeted by this compound have not yet been fully elucidated. However, many antifungal agents function by disrupting the fungal cell wall integrity (CWI) pathway. The following diagram illustrates a generalized representation of the CWI signaling pathway, which is a potential target for antifungal compounds.

Caption: Generalized Cell Wall Integrity (CWI) signaling pathway.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Dactylfungin B in Fungal Cell-Based Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a novel antifungal antibiotic isolated from Dactylaria parvispora[1]. It belongs to the dactylfungin class of compounds, which are characterized by a pyrone ring conjoined with a polyalcohol moiety and a long side chain[1][2][3]. This compound has demonstrated significant activity against a range of fungi, making it a compound of interest for antifungal drug development[1][4]. These application notes provide detailed protocols for assessing the antifungal activity of this compound using common cell-based viability assays and offer insights into its potential mechanism of action.

Quantitative Data Summary

| Fungal Species | Compound | MIC (µg/mL) | Reference |

| Candida pseudotropicalis | This compound | <10 | [1] |

| Aspergillus fumigatus | Dactylfungin A | 6.25 | [5] |

| Cryptococcus neoformans | Dactylfungin A | 6.25 | [5] |

| Aspergillus fumigatus (azole-resistant) | Dactylfungin C, D, YM-202204 | Active | [2] |

Experimental Protocols

Several colorimetric assays are available to assess fungal cell viability, relying on the metabolic activity of live cells to convert a substrate into a colored product. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which can be adapted for other similar assays like XTT, MTS, or resazurin.

Protocol: Fungal Cell Viability Assay using MTT

This protocol is designed to determine the antifungal activity of this compound against a target fungal species.

Materials:

-

This compound

-

Target fungal strain(s)

-

Appropriate liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Procedure:

-

Fungal Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Collect fungal cells (yeast) or conidia (filamentous fungi) and suspend them in sterile PBS.

-

Adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Assay Setup:

-

Add 100 µL of the fungal inoculum to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add 100 µL of the this compound dilutions to the wells containing the fungal inoculum. The final volume in each well should be 200 µL.

-

Include control wells:

-

Positive Control: Fungal inoculum with a known antifungal agent (e.g., Amphotericin B).

-

Negative Control (Vehicle Control): Fungal inoculum with the solvent used to dissolve this compound (e.g., DMSO), at the same final concentration as in the experimental wells.

-

Growth Control: Fungal inoculum with culture medium only.

-

Blank Control: Culture medium only.

-

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the growth of the fungal species (e.g., 35-37°C) for a predetermined period (e.g., 24-48 hours).

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at the same temperature, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for another 2-4 hours at 37°C, or overnight at room temperature, to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Growth Control) x 100

-

-

Plot the percentage of viability against the concentration of this compound to determine the MIC or IC50 value.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Fungal Viability Assay.

Putative Signaling Pathway for this compound Action

While the precise molecular target of this compound is not yet fully elucidated, many antifungal compounds that affect cell viability do so by inducing cell wall or cell membrane stress. This stress often triggers conserved signaling pathways in fungi, such as the Cell Wall Integrity (CWI) pathway, which is a Mitogen-Activated Protein Kinase (MAPK) cascade. The following diagram illustrates a putative mechanism of action for this compound, leading to the activation of the CWI pathway.

Caption: Putative this compound Signaling.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dactylfungin B Cytotoxicity in Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylfungin B is a novel antifungal agent that has shown promise in inhibiting the growth of various fungal pathogens.[1] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial to determine its safety profile and potential for off-target effects. These application notes provide a comprehensive guide for assessing the cytotoxicity of this compound in various mammalian cell lines. The protocols outlined below describe standard colorimetric and luminescence-based assays to quantify cell viability, membrane integrity, and apoptosis induction.

While specific cytotoxic data for this compound is not extensively available, studies on the related compound, Dactylfungin A, have indicated some cytotoxic effects against human endocervical adenocarcinoma KB 3.1 and mouse fibroblast L929 cell lines.[2] This suggests that this compound may also exhibit cytotoxic properties that warrant investigation.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described cytotoxicity assays. They are populated with hypothetical data for illustrative purposes, assuming a dose-dependent cytotoxic effect of this compound.

Table 1: Cell Viability as Determined by MTT Assay

| This compound Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (HEK293) | % Cell Viability (HepG2) |

| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 95.3 ± 4.9 | 98.1 ± 3.7 | 96.5 ± 5.5 |

| 10 | 78.6 ± 6.1 | 85.4 ± 5.3 | 81.2 ± 6.8 |

| 50 | 45.2 ± 5.8 | 62.7 ± 4.9 | 50.3 ± 7.2 |

| 100 | 21.8 ± 4.5 | 35.9 ± 6.2 | 25.1 ± 5.9 |

-

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Membrane Damage as Determined by LDH Release Assay

| This compound Concentration (µM) | % Cytotoxicity (HeLa) | % Cytotoxicity (HEK293) | % Cytotoxicity (HepG2) |

| 0 (Vehicle Control) | 5.1 ± 1.2 | 4.8 ± 0.9 | 6.2 ± 1.5 |

| 1 | 8.3 ± 1.5 | 6.2 ± 1.1 | 9.5 ± 2.1 |

| 10 | 22.7 ± 3.4 | 18.9 ± 2.8 | 25.4 ± 3.9 |

| 50 | 58.9 ± 6.7 | 42.3 ± 5.1 | 61.8 ± 7.4 |

| 100 | 85.4 ± 8.2 | 71.6 ± 7.8 | 89.3 ± 8.9 |

-

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Apoptosis Induction as Determined by Caspase-3 Activity Assay

| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (MDA-MB-231) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 1 | 1.5 ± 0.2 |

| 10 | 3.8 ± 0.5 |

| 50 | 8.2 ± 1.1 |

| 100 | 15.6 ± 2.3 |

-

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select a panel of mammalian cell lines relevant to the intended application of this compound. This may include cancer cell lines (e.g., HeLa, MDA-MB-231, HepG2) and non-cancerous cell lines (e.g., HEK293, L929) to assess specificity.

-

Culture Conditions: Maintain the cell lines in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

-

Cell Seeding: Seed the cells in 96-well microplates at a predetermined optimal density for each cell line and allow them to adhere and grow for 24 hours before treatment.[3]

-

Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of this compound or the vehicle control. Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

-

Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.[5][6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[5][6]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity.[7]

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[8]

-

Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[8][9]

-

Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[8]

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12]

-

Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.[13]

-

Lysate Collection: Centrifuge the plate to pellet the cell debris and collect the supernatant containing the cell lysate.[13]

-

Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase-3 activity.

-

Caspase-3 Reaction: In a new 96-well plate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]

-

Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.[11][14]

-

Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the vehicle-treated control.

Visualization of Workflows and Pathways

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LDH Cytotoxicity Assay [bio-protocol.org]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. biogot.com [biogot.com]

- 13. mpbio.com [mpbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Dactylfungin B Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive research protocol for conducting experiments with Dactylfungin B, a novel antifungal agent. These guidelines cover experimental design, detailed methodologies, and data presentation to facilitate the investigation of its mechanism of action and therapeutic potential.

Introduction

This compound is an antifungal antibiotic characterized by a γ-pyrone ring, a polyalcohol moiety, and a long side chain.[1] It has demonstrated activity against a range of fungi, including Candida pseudotropicalis and other fungal strains, with a Minimum Inhibitory Concentration (MIC) value of less than 10 µg/mL.[1][2] Related compounds, such as Dactylfungin A, have shown potent effects against Cryptococcus neoformans and Aspergillus fumigatus.[3] While the precise mechanism of action is still under investigation, similar compounds have been found to inhibit the glycosyl-phosphatidyl-inositol (GPI)-anchoring process in yeast, suggesting a potential disruption of the cell wall or membrane integrity.[4]

These application notes provide protocols for investigating the antifungal activity, cytotoxicity, and potential signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogues.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

| Compound | Test Organism | MIC (µg/mL) | Reference |

| This compound | Candida pseudotropicalis | < 10 | [1][2] |

| Dactylfungin A | Cryptococcus neoformans | 6.25 | [3] |

| Dactylfungin A | Aspergillus fumigatus | 6.25 | [3] |

| Dactylfungin C, D | Azole-resistant Aspergillus fumigatus | Active | [5] |

Table 2: Cytotoxicity Data (IC50) of Dactylfungin Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 25″-dehydroxy-dactylfungin A | Mammalian cell lines | Slight cytotoxicity observed | [6] |

Note: Specific IC50 values for this compound are not yet publicly available and need to be determined experimentally.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal strain.

Materials:

-

This compound

-

Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

Mueller-Hinton Broth or RPMI-1640 medium, as appropriate for the fungus

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile broth and adjust the optical density to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

-

Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of concentrations to be tested (e.g., 0.1 to 100 µg/mL).

-

Plate Inoculation: Add 100 µL of each this compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (fungus with no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Cytotoxicity Assay: MTT Assay for IC50 Determination

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line to determine the half-maximal inhibitory concentration (IC50).

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol determines if this compound induces apoptosis in fungal or mammalian cells.

Materials:

-

This compound-treated cells and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with this compound at concentrations around the determined MIC or IC50 for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of this compound on specific protein expression levels within a proposed signaling pathway.

Materials:

-

This compound-treated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis in fungal cells, based on the mechanisms of other antifungal agents. This pathway can serve as a basis for designing experiments, such as Western blotting, to investigate the molecular mechanism of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for characterizing the biological activity of this compound.

References

- 1. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dactylfungins and Tetralones: Bioactive Metabolites from a Nematode-Associated Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dactylfungin B: Application Notes and Protocols for Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and storage of Dactylfungin B stock solutions, a γ-pyrone-containing polyketide antifungal antibiotic. While specific solubility and stability data for this compound are not extensively published, this document outlines a generalized procedure based on the chemical properties of related compounds and standard laboratory practices for antifungal agents. Additionally, a proposed mechanism of action is discussed to guide experimental design.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and recommended starting parameters for stock solution preparation are summarized in the table below.

| Parameter | Value/Recommendation | Source |

| Molecular Weight | 700.95 g/mol | [1] |

| Recommended Primary Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from protocols for similar poorly water-soluble antifungal compounds[2][3][4][5] |